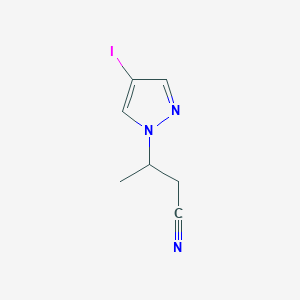

3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile

Description

Significance of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Organic Synthesis and Materials Science

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms within an aromatic ring. britannica.comresearchgate.net First synthesized by Ludwig Knorr in 1883, the pyrazole nucleus has become recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. hilarispublisher.commdpi.com This status is attributed to its ability to form various weak interactions and engage in π-stacking, allowing pyrazole-containing molecules to bind effectively with a wide range of enzymes and biological receptors. mdpi.com

The versatility of the pyrazole core is demonstrated by its presence in numerous commercially successful pharmaceuticals across diverse therapeutic areas. bohrium.comnih.gov For instance, Celecoxib is a potent anti-inflammatory drug, Sildenafil is widely used for erectile dysfunction, and Rimonabant was developed as an anti-obesity agent. bohrium.com Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals and have applications in materials science, including the design of new OLED materials. bohrium.comarkat-usa.orgnih.gov The interest in pyrazole derivatives continues to grow, driven by their proven biological and physical properties. bohrium.com

Table 1: Examples of Marketed Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction Treatment |

| Rimonabant | Anti-obesity Agent (Withdrawn) |

| Fomepizole | Antidote for Methanol/Ethylene Glycol Poisoning |

| Sulfaphenazole | Antibacterial (Sulfonamide) |

Overview of Iodo-Substituted Pyrazoles as Versatile Synthetic Intermediates

The functionalization of the pyrazole ring is crucial for tailoring its properties for specific applications. Halogenated pyrazoles, particularly iodo-substituted pyrazoles, are highly valuable and versatile intermediates in organic synthesis. arkat-usa.org The iodine atom, typically introduced at the C4 or C5 position of the pyrazole ring, serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. rsc.orgnih.gov

These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org This capability enables chemists to introduce a wide array of substituents—including aryl, alkynyl, and vinyl groups—onto the pyrazole core with high precision and control. rsc.orgresearchgate.net For example, 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a key intermediate in the multi-kilogram synthesis of Crizotinib, a tyrosine kinase inhibitor used in cancer therapy. researchgate.net The strategic placement of an iodine atom on the pyrazole scaffold thus opens a gateway to vast chemical diversity, making iodo-pyrazoles indispensable building blocks for creating complex molecular architectures. rsc.orgrsc.org

Table 2: Common Cross-Coupling Reactions Utilizing Iodo-Pyrazoles

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound | C-C (Aryl, Vinyl) | Palladium (e.g., Pd(PPh₃)₄) |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Palladium/Copper |

| Heck Coupling | Alkene | C-C (Vinyl) | Palladium |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

Role of Nitrile-Containing Organic Compounds in Advanced Chemical Synthesis

The nitrile, or cyano (-C≡N), group is another cornerstone of modern organic synthesis due to its unique electronic properties and exceptional synthetic versatility. fiveable.meresearchgate.net Characterized by a linear geometry and a strong carbon-nitrogen triple bond, the nitrile group is highly polar, with the carbon atom being electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org This reactivity allows nitriles to be transformed into a wide range of other important functional groups. chemistrysteps.comturito.com

Key transformations include hydrolysis to produce carboxylic acids (via an amide intermediate), reduction with agents like lithium aluminum hydride (LiAlH₄) to yield primary amines, and reaction with Grignard reagents to form ketones after hydrolysis. libretexts.orglibretexts.orgchemistrysteps.com Furthermore, the nitrile group can participate in cycloaddition reactions to form nitrogen-containing heterocycles. researchgate.net This ability to serve as a precursor to amines, carboxylic acids, and ketones makes the nitrile group a valuable strategic element in multistep syntheses, providing a stable yet readily transformable handle for molecular elaboration. ebsco.comresearchgate.net

Table 3: Synthetic Transformations of the Nitrile Functional Group

| Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|

| H₃O⁺, heat | Carboxylic Acid | Hydrolysis |

| 1. LiAlH₄; 2. H₂O | Primary Amine | Reduction |

| 1. Grignard Reagent (R-MgBr); 2. H₃O⁺ | Ketone | Nucleophilic Addition/Hydrolysis |

| 1. DIBAL-H, -78 °C; 2. H₂O | Aldehyde | Partial Reduction/Hydrolysis |

Contextualizing 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile within Contemporary Chemical Research

The chemical structure of this compound represents a convergence of the three powerful synthetic motifs discussed above. It is a trifunctional molecule designed for modular and divergent synthesis.

The Pyrazole Core: Provides a stable, biologically relevant scaffold that is a proven component in pharmacologically active agents. nih.govresearchgate.net

The Iodo Substituent: Located at the 4-position, it acts as a versatile synthetic handle for diversification. This position is ideal for introducing a wide range of substituents through well-established cross-coupling methodologies, allowing for the exploration of structure-activity relationships in drug discovery programs. nih.govrsc.org

The Butanenitrile Side Chain: The nitrile group offers a secondary point for chemical modification. It can be converted into an amine, which could be used to attach other moieties or to act as a key interacting group with a biological target. Alternatively, it can be hydrolyzed to a carboxylic acid for further derivatization or serve as a polar functional group in its own right. libretexts.orgchemistrysteps.com

While specific research on this compound is not extensively detailed in the public literature, its structure strongly suggests its role as a valuable building block for creating libraries of complex, multi-substituted pyrazole derivatives. The presence of two distinct and orthogonally reactive functional groups (the iodo group for cross-coupling and the nitrile for nucleophilic additions or reductions) makes it an attractive intermediate for the synthesis of novel compounds in medicinal and materials chemistry research.

Structure

3D Structure

Properties

Molecular Formula |

C7H8IN3 |

|---|---|

Molecular Weight |

261.06 g/mol |

IUPAC Name |

3-(4-iodopyrazol-1-yl)butanenitrile |

InChI |

InChI=1S/C7H8IN3/c1-6(2-3-9)11-5-7(8)4-10-11/h4-6H,2H2,1H3 |

InChI Key |

SLRFMVSJIPJIQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)N1C=C(C=N1)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Iodo 1h Pyrazol 1 Yl Butanenitrile

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile suggests a convergent synthetic strategy. The primary disconnection can be made at the N1-alkyl bond, separating the 4-iodopyrazole (B32481) core from the butanenitrile side chain. This approach simplifies the synthesis into two main stages: the formation of the substituted pyrazole (B372694) ring and its subsequent alkylation.

The 4-iodopyrazole intermediate can be further deconstructed by removing the iodo group, leading back to the parent pyrazole ring. The pyrazole ring itself is a common heterocyclic motif that can be assembled from readily available acyclic precursors. This retrosynthetic pathway is outlined below:

Disconnection 1 (N-C bond): The target molecule can be viewed as the product of an aza-Michael addition between 4-iodopyrazole and but-2-enenitrile (B8813972) (crotononitrile). This identifies 4-iodopyrazole as a key intermediate.

Disconnection 2 (C-I bond): 4-Iodopyrazole can be synthesized from pyrazole through a regioselective iodination reaction.

Disconnection 3 (Pyrazole ring): The pyrazole ring can be formed through various classical cyclization strategies, such as the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent.

This analysis provides a clear roadmap for the synthesis, starting from simple acyclic compounds, building the pyrazole core, introducing the iodo substituent, and finally attaching the butanenitrile side chain.

Approaches to the Pyrazole Core Formation

The construction of the pyrazole ring is a fundamental step in the synthesis of this compound. Several well-established methodologies can be employed for this purpose, each offering distinct advantages in terms of substrate availability, regioselectivity, and reaction conditions.

Cyclocondensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Equivalents

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govgoogle.comresearchgate.netresearchgate.net This approach is highly versatile, allowing for the preparation of a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component.

For the synthesis of an unsubstituted pyrazole core, hydrazine hydrate (B1144303) can be reacted with a suitable 1,3-dicarbonyl equivalent. Examples of such precursors include malondialdehyde, 1,1,3,3-tetramethoxypropane, or other protected forms of malondialdehyde. The reaction typically proceeds under acidic or basic conditions and often requires heating.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Hydrazine | 1,3-Dicarbonyl Compound | Acid or Base | Pyrazole |

| Hydrazine Hydrate | Malondialdehyde | Heat | Pyrazole |

The regioselectivity of the Knorr synthesis can be an issue when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, often leading to a mixture of regioisomers. nih.gov However, for the synthesis of the parent pyrazole ring, this is not a concern.

1,3-Dipolar Cycloaddition Reactions of Nitrile Imines with Alkyne or Alkene Precursors

A powerful and often highly regioselective method for constructing the pyrazole ring is through the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne or an alkene. researchgate.netbohrium.comgoogle.comnih.gov Nitrile imines are transient 1,3-dipoles that can be generated in situ, typically by the dehydrohalogenation of a hydrazonoyl halide in the presence of a base.

The cycloaddition of a nitrile imine with an alkyne directly yields a pyrazole, while the reaction with an alkene produces a pyrazoline, which can then be oxidized to the corresponding pyrazole. The regioselectivity of this reaction is generally high and is governed by the electronic properties of the substituents on both the nitrile imine and the dipolarophile. researchgate.net

| 1,3-Dipole | Dipolarophile | Intermediate | Product |

| Nitrile Imine | Alkyne | - | Pyrazole |

| Nitrile Imine | Alkene | Pyrazoline | Pyrazole (after oxidation) |

This method offers a high degree of control over the substitution pattern of the resulting pyrazole ring and is a valuable alternative to the classical cyclocondensation approaches.

Metal-Catalyzed Cyclization Strategies for Pyrazole Ring Construction

In recent years, metal-catalyzed reactions have emerged as efficient and versatile tools for the synthesis of heterocyclic compounds, including pyrazoles. acs.orgnih.govmdpi.com These methods often proceed under mild conditions and can provide access to pyrazole derivatives that are difficult to prepare using traditional methods.

One such approach involves the copper-mediated electrophilic cyclization of α,β-alkynic hydrazones. nih.gov These hydrazones can be readily prepared from the condensation of hydrazines with propargyl aldehydes or ketones. Treatment of the α,β-alkynic hydrazone with a copper(I) salt, such as CuI, in the presence of a base, induces an electrophilic cyclization to afford the corresponding pyrazole in good to excellent yields. nih.gov

Other transition metals, such as palladium, rhodium, and iron, have also been utilized in catalytic cycles to construct the pyrazole ring from various acyclic precursors. mdpi.com These methods often involve cascade reactions that form multiple bonds in a single operation, leading to a rapid increase in molecular complexity.

Introduction of the 4-Iodo Moiety

Once the pyrazole ring has been synthesized, the next crucial step is the regioselective introduction of an iodine atom at the 4-position. The C4 position of the pyrazole ring is susceptible to electrophilic substitution, and several methods have been developed for direct iodination with high regioselectivity. vulcanchem.comresearchgate.netpharmaguideline.comslideshare.net

Regioselective Direct Iodination Methods for Pyrazole Rings

Direct iodination of the pyrazole ring can be achieved using various iodinating agents, often in the presence of an activating agent or an oxidant. The choice of reagents and reaction conditions is critical to ensure that iodination occurs selectively at the desired C4 position.

A common and effective method for the 4-iodination of pyrazoles involves the use of elemental iodine (I₂) in the presence of an oxidizing agent. pharmaguideline.comslideshare.net Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a mild and efficient oxidant for this transformation, affording the 4-iodopyrazole in a highly regioselective manner. pharmaguideline.comslideshare.net

Another green and practical approach utilizes a system of iodine and hydrogen peroxide in water. researchgate.net This method avoids the use of harsh reagents and organic solvents, making it an environmentally friendly option for the synthesis of 4-iodopyrazoles.

Hypervalent iodine reagents have also been employed for the regioselective C-H halogenation of pyrazole derivatives. semanticscholar.org These reagents are highly reactive and can facilitate iodination under mild conditions.

| Substrate | Iodinating Agent | Oxidant/Catalyst | Product |

| Pyrazole | I₂ | Ceric Ammonium Nitrate (CAN) | 4-Iodopyrazole |

| Pyrazole | I₂ | Hydrogen Peroxide | 4-Iodopyrazole |

| Pyrazole | KI | Phenyliodine(III) Diacetate (PIDA) | 4-Iodopyrazole |

Following the successful synthesis of 4-iodopyrazole, the final step in the construction of this compound is the N-alkylation with the butanenitrile side chain. This is typically achieved through a Michael addition reaction of the 4-iodopyrazole to but-2-enenitrile (crotononitrile). This reaction is often catalyzed by a base and proceeds to give the desired N1-alkylated product. The nucleophilic nitrogen of the pyrazole ring adds to the β-carbon of the α,β-unsaturated nitrile, resulting in the formation of the final target molecule.

Electrophilic Cyclization Strategies Yielding 4-Iodopyrazoles

A prominent and efficient method for the synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. nih.govacs.org This strategy begins with the preparation of α,β-alkynic hydrazones, which are readily formed from the reaction of hydrazines with propargyl aldehydes or ketones. nih.govmetu.edu.tr

When these hydrazone intermediates are treated with molecular iodine (I₂) in the presence of a mild base such as sodium bicarbonate, they undergo an electrophilic iodocyclization. nih.govacs.org This reaction proceeds in good to high yields and is notable for its broad substrate scope. nih.govacs.org The process tolerates a wide variety of functional groups on the hydrazone, including aliphatic, aromatic, and heteroaromatic moieties, with either electron-donating or electron-withdrawing substituents. nih.govacs.org This versatility makes it a powerful tool for accessing a diverse range of 4-iodopyrazole derivatives. metu.edu.tr

Table 1: Electrophilic Iodocyclization of α,β-Alkynic Hydrazones

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Halogenation of Pyrazole Precursors

Direct halogenation of a pre-existing pyrazole ring is another key strategy for synthesizing 4-iodopyrazoles. The C4 position of the pyrazole ring is the most susceptible to electrophilic substitution. researchgate.netresearchgate.net Therefore, treating a pyrazole precursor with an appropriate iodinating agent can selectively introduce an iodine atom at this position. researchgate.net

Common and effective reagents for this transformation include N-halosuccinimides, such as N-iodosuccinimide (NIS). researchgate.netbeilstein-archives.org These reagents are often preferred due to their safety and ease of handling. The reactions are typically carried out under mild conditions, often at room temperature, and may not require a catalyst. researchgate.net This direct C-H functionalization is an efficient, metal-free protocol for producing 4-halogenated pyrazoles. beilstein-archives.org While molecular iodine can also be used, it is generally considered a weaker electrophile and may be less effective than N-iodosuccinimide or brominating agents for this purpose. researchgate.net

Table 2: Direct C4-Iodination of Pyrazoles

| Pyrazole Substrate | Iodinating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1H-Pyrazole | N-Iodosuccinimide (NIS) | Room Temperature | 4-Iodo-1H-pyrazole | beilstein-archives.org |

Elaboration of the Butanenitrile Side Chain at the N1-Position

Once the 4-iodopyrazole core is obtained, the next critical step is the introduction of the 3-butanenitrile side chain at the N1 position of the pyrazole ring. This is typically achieved through N-alkylation.

N-Alkylation and N-Arylation Strategies for Pyrazoles

The N-alkylation of pyrazoles is a well-established transformation. A common method involves deprotonating the pyrazole's N-H with a base, followed by reaction with an alkyl halide electrophile. semanticscholar.org Bases such as potassium carbonate are often employed in solvents like DMSO. researchgate.net

Alternative and modern approaches to N-alkylation have also been developed to overcome issues like regioselectivity in unsymmetrical pyrazoles. These include:

Phase Transfer Catalysis: This method can be performed without a solvent, offering high yields and solving common problems associated with traditional alkylation. researchgate.net

Acid-Catalyzed Alkylation: A newer method uses trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. This approach avoids the need for strong bases or high temperatures. semanticscholar.orgmdpi.com

Enzymatic Alkylation: Engineered enzymes have been shown to perform highly regioselective N-alkylation of pyrazoles using simple haloalkanes, providing unprecedented selectivity. nih.gov

For the synthesis of this compound, the alkylating agent would be a four-carbon chain with a nitrile group and a suitable leaving group, such as 3-bromobutanenitrile.

Introduction of Nitrile Functional Groups in Pyrazole Derivatives

The nitrile functional group is typically introduced as part of the side chain during the N-alkylation step. This is achieved by using an alkylating agent that already contains the nitrile moiety.

A highly relevant strategy for forming the specific N-CH(CH₃)CH₂CN linkage is the Michael addition reaction. The N-H of 4-iodopyrazole can act as a nucleophile and add to an α,β-unsaturated nitrile. For the synthesis of the target compound, the addition of 4-iodopyrazole to crotononitrile (B213123) (but-2-enenitrile) would directly yield this compound. This conjugate addition is a common and effective method for forming C-N bonds at the N1 position of pyrazoles.

Specific Procedures for 1-Substituted Pyrazole-Nitriles

A likely procedure would involve the Michael addition of 4-iodo-1H-pyrazole to crotononitrile. The reaction would be carried out in the presence of a base to facilitate the nucleophilic attack of the pyrazole nitrogen onto the unsaturated nitrile.

Plausible Synthetic Step:

To a solution of 4-iodo-1H-pyrazole in a suitable solvent (e.g., acetonitrile (B52724) or DMF), a base such as potassium carbonate or triethylamine (B128534) is added.

Crotononitrile is then added to the mixture.

The reaction is stirred, possibly with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by removing the base, partitioning between an organic solvent and water, and purifying the crude product, likely via column chromatography, to yield the final compound, this compound.

Modern Synthetic Techniques and Catalytic Systems in Pyrazole Synthesis

Recent advancements in organic synthesis have provided a host of modern techniques and catalytic systems that have streamlined the synthesis of pyrazole derivatives. mdpi.com These methods often offer improved efficiency, selectivity, and more environmentally friendly conditions compared to classical approaches. ias.ac.in

Key modern techniques include:

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form complex products like pyrazoles, offering high atom and step economy. organic-chemistry.org For instance, a one-pot, three-component procedure involving an aldehyde, tosylhydrazine, and a terminal alkyne can efficiently produce 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Metal-Catalyzed Reactions: Various transition metals, including copper, palladium, and ruthenium, are used to catalyze the synthesis of pyrazoles. researchgate.net Copper-promoted aerobic oxidative [3+2] cycloaddition reactions, for example, can synthesize substituted pyrazoles from N,N-disubstituted hydrazines and alkynoates. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in pyrazole synthesis, often under solvent-free conditions. ias.ac.in

Novel Reagents and Reaction Media: The development of new reagents and the use of alternative reaction media, such as ionic liquids or deep eutectic solvents, represent a move towards greener and more sustainable chemical processes for pyrazole synthesis. ias.ac.in A multicomponent synthesis of pyrazoles has been achieved in deep eutectic solvents, highlighting an eco-friendly approach. ias.ac.in

These modern methods provide powerful alternatives for the construction of the pyrazole core, which can then be further functionalized to produce complex target molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov For the synthesis of this compound, microwave irradiation can be effectively applied to the N-alkylation step. The reaction between 4-iodopyrazole and crotononitrile, typically catalyzed by a base, can be significantly expedited under microwave conditions. The high efficiency of microwave heating allows for rapid optimization of reaction parameters, such as temperature and reaction time, which might otherwise require hours of reflux under conventional conditions. nih.govnih.gov

The use of microwave irradiation in the synthesis of N-alkylated heterocycles has been shown to reduce reaction times from hours to mere minutes, with yields often improving significantly. nih.gov For instance, syntheses that required lengthy reflux periods were completed in 30 minutes or less in a microwave reactor. nih.gov This rapid and efficient heating is particularly advantageous for constructing libraries of substituted pyrazoles.

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation Reactions Data is illustrative of typical improvements seen for N-alkylation of heterocycles as described in the literature.

| Catalyst/Base | Substrate 1 | Substrate 2 | Method | Time | Yield | Reference |

| Weak Base | Pyrazole Derivative | Alkyl Halide | Conventional | >24 hours | Low (<5%) | nih.gov |

| Weak Base | Pyrazole Derivative | Alkyl Halide | Microwave | 10-20 min | 56-80% | nih.gov |

| None (Solventless) | 4'-Azaflavone | Alkyl Bromide | Conventional | Several hours | Moderate | nih.gov |

| None (Solventless) | 4'-Azaflavone | Alkyl Bromide | Microwave | 30-90 sec | >80% | nih.gov |

In a typical procedure, 4-iodopyrazole, crotononitrile, and a catalytic amount of a suitable base would be combined in a sealed microwave vessel, either neat (solvent-free) or with a minimal amount of a high-boiling point solvent, and irradiated at a set temperature (e.g., 80-120°C) for a short duration.

Metal-Free and Green Chemistry Approaches

The principles of green chemistry encourage the development of synthetic routes that are environmentally benign, atom-economical, and avoid the use of hazardous or metallic reagents. The synthesis of this compound is well-suited to metal-free and green approaches, primarily through the Michael addition pathway.

The conjugate addition of a pyrazole to an activated alkene is an inherently atom-economical reaction, as all atoms from the reactants are incorporated into the final product. This reaction can be effectively catalyzed by organic bases (e.g., DBU, triethylamine) or even performed under catalyst-free conditions at elevated temperatures. To further enhance the green credentials of the synthesis, the reaction can be conducted in environmentally friendly solvents like water or ethanol, or under solvent-free conditions. researchgate.netresearchgate.net

Recent developments have highlighted several metal-free catalytic systems for N-alkylation:

Brønsted Acid Catalysis : New methods have been developed for the N-alkylation of pyrazoles using trichloroacetimidate electrophiles with a Brønsted acid catalyst, providing an alternative to methods requiring strong bases or high temperatures. mdpi.comresearchgate.netsemanticscholar.org

Phase-Transfer Catalysis : The use of catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄) in water allows for the efficient N-allylation of pyrazoles with allylic alcohols, creating a recyclable and sustainable system. researchgate.net

Organocatalysis : Cinchona alkaloid-derived primary amines have been used to catalyze the enantioselective 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones, demonstrating the power of organocatalysis in functionalizing pyrazole scaffolds. nih.gov

Table 2: Examples of Metal-Free and Green N-Alkylation Methodologies

| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Key Features | Reference |

| Brønsted Acid (CSA) | 4-Chloropyrazole | Trichloroacetimidates | Dichloromethane | Metal-free; avoids strong base | semanticscholar.org |

| Bu₄NHSO₄ | Pyrazole | Allylic Alcohol | Water | Metal-free; recyclable catalyst; green solvent | researchgate.net |

| Diisopropylamine | α,β-alkynyl N-tosylhydrazone | - | Solvent-free | Metal-free; room temperature | researchgate.net |

| Primary Amine | Pyrazolin-5-one | α,β-unsaturated ketone | Toluene | Organocatalytic; high enantioselectivity | nih.gov |

Applying these principles, this compound could be synthesized by heating 4-iodopyrazole and crotononitrile with a solid-supported base, which simplifies product purification by allowing for easy removal of the catalyst via filtration.

Emerging Catalytic Systems in Pyrazole Derivatization

The field of catalysis is continually evolving, offering novel and highly efficient methods for the functionalization of heterocyclic compounds like pyrazoles. These emerging systems provide access to complex molecules with high degrees of selectivity and efficiency.

Transition-Metal Catalysis: Palladium-catalyzed reactions are at the forefront of modern C-N bond formation. An efficient Pd-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has been demonstrated, affording a variety of N-alkyl pyrazoles in high yields with excellent regioselectivity. acs.orgacs.org This type of methodology showcases the potential of transition metals to mediate complex transformations under mild conditions, expanding the scope of accessible N-alkylated pyrazole derivatives.

Biocatalysis: Enzyme-controlled catalysis represents a significant advancement in selective synthesis. Researchers have engineered enzymes, specifically S-adenosyl-L-methionine (SAM)-dependent methyltransferases, for the highly regioselective N-alkylation of pyrazoles. thieme-connect.com By creating a two-enzyme cascade system, simple haloalkanes can be used as alkylating agents. This biocatalytic approach offers unparalleled selectivity, which is often difficult to achieve with traditional chemical catalysts, and operates under environmentally benign aqueous conditions.

Heterogeneous Catalysis: The use of solid catalysts simplifies reaction workup and allows for catalyst recycling. Basic modified molecular sieves, such as (Cs)Al-SBA-15, have been shown to be efficient heterogeneous catalysts for the N-alkylation of pyrazoles with alkyl bromides. researchgate.net These solid catalysts demonstrate high activity and can be easily separated from the reaction mixture, aligning with the principles of sustainable chemistry.

Table 3: Overview of Emerging Catalytic Systems for Pyrazole N-Alkylation

| Catalytic System | Catalyst Example | Reaction Type | Key Advantages | Reference |

| Transition-Metal | Pd(PPh₃)₄ / Bipyridine | N-Allylic Alkylation | High atom economy, broad substrate scope, high yield & selectivity | acs.org |

| Biocatalysis | Engineered Methyltransferase | N-Alkylation | Unprecedented regioselectivity, green conditions, use of simple haloalkanes | thieme-connect.com |

| Heterogeneous | DEAPTS/MCM-41 | N-Alkylation | Recyclable, simplified workup, high catalytic activity | researchgate.net |

| Acid Catalysis | Brønsted Acids (e.g., CSA) | N-Alkylation | Metal-free, mild conditions, alternative to strong bases | mdpi.comsemanticscholar.org |

These emerging catalytic systems, from sophisticated palladium complexes to precisely engineered enzymes, provide powerful and diverse strategies that could be adapted for the efficient and selective synthesis of this compound and other functionalized pyrazole derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 4 Iodo 1h Pyrazol 1 Yl Butanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and provide insights into the three-dimensional structure of a molecule. For 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for a thorough structural analysis.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule and their neighboring environments. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the butanenitrile side chain.

The pyrazole ring protons, H-3 and H-5, are expected to appear as singlets in the aromatic region of the spectrum. The butanenitrile side chain would show more complex splitting patterns. The methine proton (CH) adjacent to the pyrazole ring would likely appear as a multiplet due to coupling with the neighboring methyl (CH₃) and methylene (B1212753) (CH₂) protons. The methylene protons would also present as a multiplet, coupled to the methine proton. The terminal methyl group protons would likely be a doublet, coupling with the adjacent methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-3 | 7.5 - 8.0 | s |

| Pyrazole H-5 | 7.5 - 8.0 | s |

| CH (butanenitrile) | 4.5 - 5.0 | m |

| CH₂ (butanenitrile) | 2.8 - 3.2 | m |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the three carbon atoms of the pyrazole ring. The carbon atom bearing the iodine (C-4) is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine. The other two pyrazole carbons (C-3 and C-5) would appear in the typical aromatic region. The butanenitrile side chain carbons, including the methine, methylene, methyl, and the nitrile carbon (C≡N), would also be clearly distinguishable. The nitrile carbon is characteristically found further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | 135 - 145 |

| Pyrazole C-4 | 90 - 100 |

| Pyrazole C-5 | 130 - 140 |

| C≡N (nitrile) | 115 - 125 |

| CH (butanenitrile) | 50 - 60 |

| CH₂ (butanenitrile) | 20 - 30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOE) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methine proton and the protons of the adjacent methyl and methylene groups in the butanenitrile chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH, CH₂, and CH₃ groups based on the already assigned proton signals.

NOE (Nuclear Overhauser Effect): NOE-based experiments, such as NOESY, provide information about the spatial proximity of atoms. This can be used to confirm the stereochemistry of the molecule, although for an acyclic and relatively flexible molecule like this compound, its application might be more focused on confirming through-space interactions between the side chain and the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₈IN₃), the experimentally determined exact mass should be in very close agreement with the theoretically calculated mass. This serves as a definitive confirmation of the molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|

| [M+H]⁺ | 262.9836 | (To be determined experimentally) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to observe the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

In the MS/MS analysis of the protonated molecule [M+H]⁺ of this compound, several characteristic fragmentation pathways could be expected. A common fragmentation would be the loss of the butanenitrile side chain, leading to the formation of a stable 4-iodopyrazole (B32481) cation. Another possible fragmentation could involve the cleavage within the butanenitrile chain, such as the loss of acetonitrile (B52724) (CH₃CN), or the loss of the iodine atom. The analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound.

Advanced Ionization Techniques (e.g., ESI, NALDI, FT-ICR)

Advanced mass spectrometry (MS) ionization techniques are critical for the accurate mass determination and structural elucidation of this compound. Soft ionization methods are particularly valuable as they minimize fragmentation, allowing for the clear observation of the molecular ion.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like this compound, which contains nitrogen atoms that can be readily protonated. In ESI-MS, the compound would typically be detected as a protonated molecule [M+H]⁺. Given the molecular formula C₇H₈IN₃, the expected monoisotopic mass of the protonated species would be approximately 261.98 g/mol . High-resolution mass spectrometry (HRMS) using an analyzer like a Time-of-Flight (TOF) or Orbitrap can provide highly accurate mass data, confirming the elemental composition.

Nanostructure-Initiator Mass Spectrometry (NALDI): NALDI is an advanced surface-based ionization technique that offers high sensitivity and is matrix-free, reducing spectral interference. While less common than ESI, it could be employed for the analysis of this compound, particularly if sample quantity is limited or if matrix effects in other techniques are problematic.

Fourier-Transform Ion Cyclotron Resonance (FT-ICR): When coupled with techniques like ESI, FT-ICR provides the highest mass resolution and accuracy currently available. This allows for the unambiguous determination of the elemental formula of the parent ion and any observed fragments, distinguishing it from other compounds with similar nominal masses.

The fragmentation pattern in tandem MS (MS/MS) experiments would yield further structural information. Expected fragmentation pathways for the [M+H]⁺ ion could include cleavage of the butanenitrile side chain or loss of iodine.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational frequencies include:

Nitrile (C≡N) Stretch: A sharp, intense absorption band is anticipated in the range of 2260-2220 cm⁻¹, which is characteristic of the nitrile functional group.

Aromatic C=C and C=N Stretching: The pyrazole ring should display several bands in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N double bonds within the aromatic system.

C-H Stretching: Vibrations from the C-H bonds on the pyrazole ring (aromatic) and the butanenitrile side chain (aliphatic) would appear. Aromatic C-H stretching typically occurs above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

C-I Stretch: The carbon-iodine bond is expected to produce a low-frequency absorption band, typically in the range of 600-500 cm⁻¹.

The following table summarizes the anticipated IR absorption bands for the key functional groups in the molecule.

| Functional Group | Type of Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium to Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium to Strong |

| Aromatic C=C/C=N | Stretch | 1600 - 1450 | Variable |

| Carbon-Iodine (C-I) | Stretch | 600 - 500 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 4-iodopyrazole chromophore.

The key electronic transitions expected for this compound are:

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch The conjugated pyrazole ring system will give rise to strong absorptions, typically in the shorter wavelength UV region (around 200-280 nm). The presence of the iodine substituent may cause a bathochromic (red) shift compared to unsubstituted pyrazole.

n → π* Transitions: These transitions involve moving an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen atoms) to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. youtube.com The nitrile group may also exhibit a weak n → π* transition.

X-ray Crystallography for Solid-State Structure Determinationmdpi.commdpi.com

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound is not publicly available, analysis of the related structure of 4-iodo-1H-pyrazole suggests key intermolecular interactions that could influence the crystal packing. mdpi.comresearchgate.net These may include:

Halogen Bonding: The iodine atom on the pyrazole ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the pyrazole ring or the nitrile group.

Hydrogen Bonding: Although the pyrazole N-H proton is substituted, weak C-H···N or C-H···π interactions may play a role in stabilizing the crystal lattice.

Dipole-Dipole Interactions: The polar nitrile group can contribute to dipole-dipole interactions that influence molecular packing.

A successful crystallographic analysis would yield a detailed structural model and crystallographic data, as exemplified in the table below for a hypothetical determination.

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Hypothetical Value) |

| b (Å) | (Hypothetical Value) |

| c (Å) | (Hypothetical Value) |

| β (°) | (Hypothetical Value) |

| Volume (ų) | (Hypothetical Value) |

| Z | (Hypothetical Value) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The theoretical elemental composition of this compound (C₇H₈IN₃) is calculated based on its molecular formula and atomic weights.

The theoretical percentages are compared against experimentally determined values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

| Element | Symbol | Atomic Weight | Theoretical % |

| Carbon | C | 12.011 | 32.20 % |

| Hydrogen | H | 1.008 | 3.09 % |

| Iodine | I | 126.904 | 48.61 % |

| Nitrogen | N | 14.007 | 16.09 % |

| Total | 100.00 % |

Chromatographic Techniques for Purity Assessment (HPLC, GC)

Chromatographic methods are indispensable for determining the purity of chemical compounds by separating them from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile, moderately polar organic compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol). The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram, typically with detection by UV absorbance at a wavelength where the compound absorbs strongly.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides the added benefit of identifying impurities based on their mass spectra.

Chemical Reactivity and Derivatization Strategies for the Iodo Pyrazole and Nitrile Functionalities

Reactivity of the 4-Iodo Pyrazole (B372694) Moiety

The C4-iodo substituent on the pyrazole ring is the key to its synthetic versatility, serving as an excellent leaving group in a multitude of cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds at a specific and strategic position on the pyrazole core.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming C-C bonds, and the 4-iodo pyrazole scaffold is an excellent substrate for these transformations. researchgate.netnih.gov The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. libretexts.org

The Suzuki-Miyaura reaction couples the 4-iodo pyrazole with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. It is extensively used to form biaryl structures. wikipedia.org Studies on various halogenated aminopyrazoles have shown that while iodo-derivatives are reactive, bromo and chloro analogs can sometimes be superior due to a reduced tendency for dehalogenation side reactions. acs.org

The Sonogashira reaction facilitates the coupling of 4-iodo pyrazoles with terminal alkynes. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I) and is conducted in the presence of a base. libretexts.org It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction has been successfully applied to various substituted 3- and 4-iodopyrazole (B32481) derivatives, demonstrating its utility in creating C(sp²)-C(sp) bonds. tandfonline.comresearchgate.netarkat-usa.org

The Heck-Mizoroki reaction involves the coupling of the 4-iodo pyrazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. clockss.orgwikipedia.org This reaction provides a direct method for the alkenylation of the pyrazole ring. organic-chemistry.org Research has shown that 1-protected-4-iodo-1H-pyrazoles react effectively with various alkenes to yield 4-alkenyl-1H-pyrazoles. clockss.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 4-Aryl-pyrazole |

| Sonogashira | R-C≡CH | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 4-Alkynyl-pyrazole |

| Heck | Alkene | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂), Ligand, Base | 4-Alkenyl-pyrazole |

Beyond palladium, other transition metals, particularly copper, are effective in catalyzing coupling reactions with 4-iodo pyrazoles. Copper-catalyzed reactions offer alternative reactivity and are often more economical. These methods are particularly useful for forming carbon-heteroatom bonds, such as C-O and C-N linkages.

Copper(I) iodide (CuI) has been shown to effectively catalyze the direct C4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols. nih.govnih.gov Optimal conditions for this transformation often involve using an excess of the alcohol, a base like potassium t-butoxide, and a phenanthroline-based ligand, sometimes under microwave irradiation to accelerate the reaction. nih.govnih.gov Similarly, copper catalysts can facilitate C-N cross-coupling reactions. For instance, 4-iodopyrazole derivatives can react with amidines in a copper-catalyzed cascade reaction to synthesize fused heterocyclic systems like pyrazolo[4,3-d]pyrimidines. researchgate.netsci-hub.se

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product |

| C-O Coupling | Alcohols (R-OH) | CuI, Ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline), Base (e.g., tBuOK) | 4-Alkoxy-pyrazole |

| C-N Coupling | Amidines | CuI, Ligand (e.g., L-proline), Base (e.g., Cs₂CO₃) | 4-Amino-pyrazole derivatives / Fused heterocycles |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com Unlike electrophilic substitution, SNAr reactions require the aromatic ring to be electron-poor. masterorganicchemistry.comdiva-portal.org The pyrazole ring itself is generally considered electron-rich, making it a poor substrate for SNAr under normal conditions.

For SNAr to occur on the 4-iodo pyrazole moiety, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). These groups stabilize the negative charge that develops in the intermediate of the reaction, known as the Meisenheimer complex. diva-portal.org Without such activating groups, the C-I bond is more likely to react via the metal-catalyzed pathways described above. If the pyrazole ring of 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile were to be further substituted with potent EWGs (e.g., a nitro group), it could potentially undergo SNAr reactions with strong nucleophiles, although this is a less common reaction pathway for this scaffold compared to cross-coupling.

Transformations of the Butanenitrile Group

The butanenitrile side chain provides a second, distinct site for chemical modification. The nitrile (C≡N) group is a versatile functional group that can be readily converted into other important chemical moieties, most notably carboxylic acids, amides, and primary amines.

The nitrile group can be hydrolyzed under either acidic or basic conditions. chemguide.co.ukchemistrysteps.com The reaction typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis of the amide to a carboxylic acid (or its carboxylate salt). chemguide.co.uk

Acidic hydrolysis , typically achieved by heating the nitrile under reflux with a strong aqueous acid like HCl or H₂SO₄, directly yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgcommonorganicchemistry.commasterorganicchemistry.com

Alkaline hydrolysis involves heating the nitrile with an aqueous base such as sodium hydroxide. chemguide.co.uklibretexts.org This process initially forms the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required. libretexts.org By carefully controlling the reaction conditions, it is sometimes possible to stop the hydrolysis at the intermediate amide stage.

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (-CH₂NH₂). chemguide.co.ukwikipedia.org This transformation is a valuable method for introducing a basic amino group into a molecule. Several reducing agents can accomplish this conversion.

Catalytic hydrogenation is a common and economical method, involving the reaction of the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.orgstudymind.co.ukcommonorganicchemistry.com

Chemical reduction using strong hydride reagents is also highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. chemguide.co.uk The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.uk Other borane-based reagents, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or diisopropylaminoborane, can also be used for this reduction. commonorganicchemistry.comnih.gov

| Transformation | Reagents and Conditions | Functional Group Conversion |

| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat (reflux) | -C≡N → -COOH |

| Alkaline Hydrolysis | 1. OH⁻ (e.g., aq. NaOH), Heat (reflux)2. H₃O⁺ | -C≡N → -COO⁻ → -COOH |

| Reduction | 1. LiAlH₄, Ether2. H₂O | -C≡N → -CH₂NH₂ |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | -C≡N → -CH₂NH₂ |

Cycloaddition Reactions Involving the Nitrile (e.g., [3+2] cycloadditions)

The nitrile functionality of this compound is a versatile participant in cycloaddition reactions, particularly [3+2] cycloadditions, which provide a direct route to five-membered heterocyclic rings. numberanalytics.com These reactions are of significant interest for the synthesis of novel compounds with potential biological activity. The most prominent example is the reaction of the nitrile with an azide (B81097) to form a tetrazole ring. acs.org

This transformation, often catalyzed by metal salts or promoted by Brønsted or Lewis acids, involves the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. nih.govorganic-chemistry.org For this compound, this would lead to the formation of a pyrazol-1-yl-substituted butyl-tetrazole. Various catalysts, including cobalt(II) complexes and zinc salts, have been shown to efficiently promote this reaction with a range of organonitriles. acs.orgnih.gov The reaction conditions are typically mild, making this a favorable method for derivatization. acs.org

Another significant [3+2] cycloaddition involves the reaction of the nitrile group with in-situ generated nitrile imines. acs.orgacs.org Nitrile imines, acting as 1,3-dipoles, can react with the nitrile of this compound to yield 1,2,4-triazole (B32235) derivatives. This reaction provides a pathway to highly functionalized heterocyclic systems. researchgate.net The reactivity of the nitrile in these cycloadditions is influenced by electronic factors; the electron-withdrawing nature of the cyano group facilitates these reactions. numberanalytics.com

| Reagent | Reaction Type | Potential Product | Catalyst/Conditions |

| Sodium Azide (NaN₃) | [3+2] Cycloaddition | 5-(1-(4-Iodo-1H-pyrazol-1-yl)propan-2-yl)-1H-tetrazole | Co(II) complex, Zn(OTf)₂, etc. acs.orgnih.gov |

| Hydrazonyl Halides (in situ nitrile imine generation) | [3+2] Cycloaddition | 3-(Aryl/Alkyl)-5-(1-(4-Iodo-1H-pyrazol-1-yl)propan-2-yl)-1H-1,2,4-triazole | Base (e.g., Triethylamine) acs.orgacs.org |

Formation of Other Heterocyclic Systems via Nitrile Reactivity

Beyond cycloadditions, the nitrile group of this compound serves as a valuable synthon for a diverse array of heterocyclic systems. researchgate.net The reactivity of the nitrile allows for its incorporation into various ring structures through condensation and cyclization reactions. longdom.orgresearchgate.net

For instance, nitriles are key starting materials in the Gewald reaction for the synthesis of highly substituted 2-aminothiophenes. researchgate.netwikipedia.org This multicomponent reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While the butanenitrile moiety in the title compound does not have an alpha-methylene group activated for Knoevenagel condensation, derivatives or precursors could potentially be utilized in Gewald-type syntheses. researchgate.netnih.gov

Furthermore, the nitrile group can participate in cyclization cascades to form fused heterocyclic systems. For example, reactions with bifunctional reagents can lead to the formation of pyrimidines, pyridines, or thiazoles. clockss.org The reaction of o-aminonitriles, for instance, can lead to the formation of pyrazolopyrimidines or pyrazolopyridines. researchgate.net While this compound itself is not an o-aminonitrile, its nitrile group could react with suitable partners to construct such fused systems. The versatility of the nitrile group makes it a key functional handle for the synthesis of complex heterocyclic architectures. researchgate.net

| Reaction Name/Type | Reagents | Resulting Heterocycle |

| Gewald Reaction (Variant) | α-Mercapto ketone, Base | Thiophene |

| Condensation/Cyclization | Hydrazine (B178648) Hydrate (B1144303) | Pyrazole derivative |

| Condensation/Cyclization | Hydroxylamine | Isoxazole derivative |

| Condensation/Cyclization | Amidines | Pyrimidine (B1678525) derivative |

Functionalization of the Pyrazole Ring System

Electrophilic Aromatic Substitution (considering substituent effects)

The pyrazole ring in this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction for modifying the core heterocycle. The position of substitution is directed by the existing substituents on the ring. The C4 position is already occupied by an iodine atom. The N1 position is substituted with the butanenitrile group.

The iodine at the C4 position is a deactivating group but can be replaced via halogen-dance reactions or metal-catalyzed cross-coupling reactions, although direct electrophilic substitution at other positions is more common. Electrophilic attack is most likely to occur at the C5 position, which is ortho to the N1-substituent and meta to the deactivating iodo group. The N1-substituent's electronic and steric properties will influence the reactivity. Further iodination, nitration, or sulfonation would likely proceed at the C5 position. For instance, treatment with N-iodosuccinimide (NIS) could potentially lead to di-iodinated pyrazole derivatives. rsc.org

| Electrophile | Reagent | Potential Product |

| NO₂⁺ | HNO₃/H₂SO₄ | 3-(4-Iodo-5-nitro-1H-pyrazol-1-yl)butanenitrile |

| SO₃ | Fuming H₂SO₄ | 1-(1-Cyano-2-propyl)-4-iodo-1H-pyrazole-5-sulfonic acid |

| Br⁺ | Br₂/FeBr₃ | 3-(5-Bromo-4-iodo-1H-pyrazol-1-yl)butanenitrile |

| I⁺ | N-Iodosuccinimide (NIS) | 3-(4,5-Diiodo-1H-pyrazol-1-yl)butanenitrile |

Ring-Fused Pyrazole Derivatives through Intramolecular Cyclization

The structure of this compound and its derivatives can serve as precursors for the synthesis of ring-fused pyrazole systems through intramolecular cyclization reactions. osi.lv These fused heterocycles, such as pyrazolopyridines, are of significant interest in medicinal chemistry. nih.govrsc.org

One potential strategy involves the functionalization of the butanenitrile side chain to introduce a group capable of cyclizing onto the pyrazole ring. For example, reduction of the nitrile to an amine, followed by the introduction of a suitable carbonyl-containing fragment, could set the stage for an intramolecular condensation to form a dihydropyrazolopyridine ring, which can then be oxidized.

Alternatively, functionalization at the C5 position of the pyrazole ring, followed by a reaction with a suitable group on the N1-substituent, can also lead to fused systems. acs.org For instance, if a carboxylic acid or its derivative were introduced at the C5 position, it could potentially undergo an intramolecular amidation with a modified side chain at N1. The synthesis of pyrazolo[3,4-b]pyridines, for example, often starts from 5-aminopyrazole derivatives which undergo condensation with 1,3-dicarbonyl compounds. nih.govmdpi.com By analogy, appropriately substituted derivatives of this compound could be envisioned as precursors to such fused systems. rsc.org

| Precursor Moiety | Reaction Type | Fused Ring System |

| N1-side chain with a terminal amine and a C5-carbonyl group | Intramolecular Condensation/Amidation | Pyrazolo[3,4-b]pyridinone |

| C5-amino group and a modified N1-side chain | Intramolecular Cyclization | Tetrahydropyrazolo[3,4-b]pyridine |

| N1-side chain with an alkyne and a C5-azide group | Intramolecular [3+2] Cycloaddition | Pyrazolo-triazolo fused system |

Multicomponent Reactions Incorporating the Compound or its Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, and precursors to this compound could be synthesized or utilized in such reactions. nih.govnih.gov The synthesis of substituted pyrazoles itself can be achieved through MCRs, for instance, via the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.govnih.govresearchgate.net

While the direct use of this compound in a multicomponent reaction might be limited by the reactivity of its specific functional groups, its precursors could be readily employed. For example, a pyrazole-containing amine, aldehyde, or carboxylic acid could participate in an Ugi or Passerini reaction. wikipedia.org The Ugi reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org A pyrazole-containing aldehyde could be a component in such a reaction, leading to complex molecules bearing the pyrazole scaffold. nih.govresearchgate.net

Furthermore, pyrazole precursors are used in the synthesis of fused heterocyclic systems like pyrano[2,3-c]pyrazoles through MCRs involving an aldehyde, malononitrile, a β-ketoester, and hydrazine. rsc.org This highlights the potential for incorporating the structural motifs of this compound into diverse molecular frameworks using the principles of multicomponent chemistry.

| MCR Name | Key Reactants | Potential Product Class |

| Ugi Reaction | Pyrazole aldehyde, Amine, Carboxylic acid, Isocyanide | Pyrazole-containing bis-amides wikipedia.org |

| Gewald Reaction | Carbonyl compound, Active methylene nitrile, Sulfur | Substituted 2-aminothiophenes wikipedia.org |

| Hantzsch-type Reaction | Pyrazole aldehyde, β-ketoester, Ammonia source | Dihydropyridine-fused pyrazoles |

| Biginelli-type Reaction | Pyrazole aldehyde, Urea/Thiourea, β-ketoester | Dihydropyrimidinone-fused pyrazoles |

Research Applications and Broader Scientific Context of Pyrazole Nitrile Derivatives

Applications as Advanced Synthetic Intermediates

The structural framework of 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile, featuring a functionalized pyrazole (B372694) ring and a nitrile side chain, makes it an excellent scaffold for building more complex molecules. The pyrazole core is a common feature in many biologically active compounds, and the iodo and nitrile groups serve as versatile chemical handles for further synthetic modifications.

Pyrazole-nitrile derivatives are valuable precursors for constructing fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. mdpi.comhilarispublisher.com The nitrile group can undergo a variety of transformations, including hydrolysis, reduction to an amine, or participation in cycloaddition reactions, to form new rings. For instance, o-aminonitriles are classic starting materials for the synthesis of condensed pyrimidine (B1678525) and pyridine (B92270) systems. researchgate.net The iodine atom on the pyrazole ring is particularly useful for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the attachment of various aryl, alkyl, or alkynyl groups. rsc.orgresearchgate.net

The general synthetic utility of pyrazoles is well-established, with numerous methods available for their initial synthesis and subsequent functionalization. mdpi.comnih.gov The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic route to the pyrazole core, which can then be elaborated. nih.govacs.org Molecules like this compound represent a more advanced intermediate, where the core is already functionalized for subsequent reactions, enabling the efficient construction of complex molecular architectures. researchgate.net

In modern drug discovery and materials science, the generation of chemical libraries containing diverse structures is crucial for identifying new lead compounds. Pyrazole-nitrile derivatives are ideal building blocks for such libraries. Their modular nature allows for systematic variation at multiple points of the molecule. The iodine atom can be replaced with a wide array of substituents using cross-coupling reactions, while the nitrile group can be converted into other functional groups like amides, carboxylic acids, or other heterocycles. nih.gov This synthetic flexibility enables the rapid creation of a large number of distinct compounds from a single, advanced intermediate, facilitating structure-activity relationship (SAR) studies.

| Feature of Pyrazole-Nitrile Scaffold | Potential for Diversification | Resulting Structures |

| Iodo Group at C4 | Transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Arylated, alkenylated, or alkynylated pyrazoles |

| Nitrile Group | Hydrolysis, reduction, cycloaddition | Carboxylic acids, amines, amides, tetrazoles, fused pyrimidines |

| Pyrazole N1-substituent | Variation of the alkyl chain | Analogs with different steric and electronic properties |

| Pyrazole Ring | Electrophilic substitution (if C4 is not substituted) | Further functionalized pyrazole cores |

Role in Ligand Design for Catalysis and Coordination Chemistry

The pyrazole moiety is an excellent ligand for metal ions due to the presence of a pyridine-type nitrogen atom that can readily coordinate to a metal center. researchgate.netresearchgate.net This has led to the extensive use of pyrazole-containing molecules in coordination chemistry and catalysis.

Pyrazole-based ligands have been instrumental in the development of a wide range of transition metal catalysts. rsc.orgresearchgate.netrsc.org The electronic properties of the pyrazole ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex. When deprotonated, the resulting pyrazolate anion can act as a bridging ligand between two metal centers, facilitating the formation of di- or polynuclear complexes with unique catalytic properties. nih.govresearchgate.net The predictable coordination geometry and strong binding of pyrazole ligands contribute to the stability and efficiency of catalysts used in various organic transformations. researchgate.net The flexible design of these ligands allows for their application in fields as diverse as homogeneous catalysis and bioinorganic modeling. nih.gov

The ability of pyrazoles to act as both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the second nitrogen) makes them highly effective building blocks for supramolecular chemistry. researchgate.netmdpi.com These interactions, along with metal coordination, can direct the self-assembly of complex, three-dimensional structures like coordination cages and polymers. mdpi.comtandfonline.com The nitrile group in pyrazole-nitrile derivatives can also participate in coordination or hydrogen bonding, adding another layer of control over the assembly process. dntb.gov.ua The resulting supramolecular architectures have potential applications in areas such as host-guest chemistry, molecular sensing, and catalysis. tandfonline.com The combination of pyrazole and other coordinating groups, like pyridine, leads to ligands capable of forming stable chelate rings with metal ions, which is a key principle in designing complex molecular structures. researchgate.netmdpi.com

Advanced Materials Science Applications

The unique photophysical and self-assembly properties of pyrazole derivatives make them attractive candidates for applications in advanced materials science. mdpi.comnumberanalytics.com Their rigid, aromatic structure can be incorporated into larger conjugated systems to create materials with interesting electronic and optical properties.

| Application Area | Role of Pyrazole-Nitrile Derivatives | Key Properties |

| Supramolecular Chemistry | Building blocks for self-assembly via H-bonding and metal coordination. mdpi.commdpi.com | Directional intermolecular interactions, tunable structures. |

| Polymer Chemistry | Monomers for functional polymers. acs.org | Thermal stability, coordination sites for cross-linking or catalysis. |

| UV Stabilizers | Potential to absorb UV radiation and dissipate energy harmlessly. acs.orgepa.gov | Intramolecular proton transfer in hydroxyphenyl-substituted pyrazoles. |

| Liquid Crystals | Core units for mesogenic molecules. rsc.orgbelnauka.by | Rigid structure promoting anisotropic phase formation. |

The self-assembly of pyrazole-containing molecules through hydrogen bonding can lead to the formation of columnar structures, which are characteristic of some liquid crystalline phases. rsc.org By carefully designing the substituents on the pyrazole ring, it is possible to create materials that exhibit liquid crystal behavior over specific temperature ranges. belnauka.by Furthermore, certain pyrazole derivatives, particularly those with a hydroxyl group positioned ortho to the pyrazole ring, have been investigated as UV stabilizers. acs.orgepa.gov This function relies on a rapid intramolecular proton transfer in the excited state, which effectively dissipates harmful UV energy as heat. The versatile chemistry of the pyrazole ring allows for its incorporation into polymers, either as part of the main chain or as a pendant group, to impart specific properties such as thermal stability or metal-coordinating capabilities. acs.orgnumberanalytics.comjetir.org

Agrochemical Research: Use as Intermediates in Crop Protection Agents

Pyrazole-nitrile derivatives, a category to which this compound belongs, are significant building blocks in the synthesis of modern crop protection agents. nih.govbruna.nl The pyrazole ring, with its two adjacent nitrogen atoms, is a key active fragment that imparts a wide spectrum of biological activities to the final products. ccspublishing.org.cn These intermediates are instrumental in developing a range of agrochemicals, including fungicides, insecticides, and herbicides. ccspublishing.org.cnclockss.org

In agrochemical research, functionalized pyrazoles are highly valued for their synthetic versatility. mdpi.com They serve as precursors for complex molecules designed to interact with specific biological targets in pests and weeds. For instance, pyrazole derivatives have been successfully incorporated into herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. clockss.orgnih.gov This enzyme is crucial for carotenoid biosynthesis in plants; its inhibition leads to bleaching symptoms and eventual plant death. clockss.org The specific substituents on the pyrazole ring, introduced via intermediates like this compound, are critical for optimizing the efficacy and crop selectivity of these herbicides. nih.gov

Furthermore, the pyrazole scaffold is a cornerstone in the development of insecticides. clockss.org A prominent class of insecticides, the fiproles, features a pyrazole core and functions by blocking chloride channels in the nervous systems of insects. clockss.org The nitrile group, as seen in the subject compound, can also be a key functional group in the synthesis of various bioactive molecules. The combination of the pyrazole ring, an iodo-group (which allows for further chemical modifications), and a butanenitrile side chain provides a versatile platform for creating new insecticidal and fungicidal agents. mdpi.comarkat-usa.org The ongoing discovery of novel pyrazole derivatives continues to yield pesticides with high efficiency and unique mechanisms of action. ccspublishing.org.cn

Future Research Directions and Challenges in the Synthesis and Application of Functionalized Pyrazoles

The field of functionalized pyrazoles is an active area of research, with future directions aimed at overcoming existing challenges and expanding their applications. A primary focus is the development of more efficient and sustainable synthetic methodologies. ijcrt.orgeurekaselect.com Traditional synthesis methods for pyrazole derivatives can require harsh reaction conditions and environmentally harmful solvents, posing significant challenges to sustainable chemistry. eurekaselect.combenthamdirect.com Consequently, current research is exploring green chemistry approaches, including solvent-free reactions, microwave-assisted synthesis, and the use of environmentally benign catalysts to improve yields and reduce waste. eurekaselect.commdpi.com

Another key research direction is the design of new pyrazole derivatives to combat the growing issue of resistance in pests and weeds to existing agrochemicals. This involves creating molecules with novel modes of action or that can overcome known resistance mechanisms. ccspublishing.org.cn The functionalization of the pyrazole core is crucial in this endeavor, as different substituents can significantly alter the biological activity and target specificity of the compound. mdpi.com Researchers are also exploring the synthesis of complex, multi-functionalized pyrazoles and fused pyrazole systems, such as pyrazolopyrimidines and pyrazolopyridines, to explore new chemical space and identify next-generation crop protection agents. nih.govmdpi.com Overcoming challenges related to increasing synthesis efficiency for higher yields and developing new pyrazole derivatives with potent bioactivity remains a central goal for chemists in this field. ijcrt.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling pyrazole derivatives with nitrile-containing precursors. For example, refluxing 4-iodo-pyrazole intermediates with chloranil in xylene (10 mL per 1 mmol substrate) for 25–30 hours under inert atmosphere, followed by NaOH workup and recrystallization from methanol . Cyanoacetamide or nitrile-containing reagents can be employed in condensation reactions with aldehydes or ketones, as seen in analogous pyrazole syntheses .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., n-butanol for higher yields in multicomponent reactions) and catalyst loading (e.g., piperidine for Knoevenagel condensations) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Look for characteristic peaks: δ ~2.5–3.5 ppm (CH₂ groups in butanenitrile), δ ~6.5–8.5 ppm (pyrazole protons), and absence of aldehyde/ketone signals .

- IR : Confirm nitrile stretch at ~2220–2240 cm⁻¹ and pyrazole C=N absorption near 1655 cm⁻¹ .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring R-factor < 0.05 for high accuracy .

Q. What safety precautions are critical when handling this compound?

- Safety Protocols :

- Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Use fume hoods due to potential cyanide release from nitrile hydrolysis.

- Store at 2–8°C under anhydrous conditions to prevent degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyrazole ring and iodine atom, identifying sites for Suzuki-Miyaura or Ullmann couplings.

- Simulate transition states for Pd-catalyzed reactions using iodine as a directing group .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If -NMR shows unexpected splitting, consider dynamic effects (e.g., rotational barriers in the butanenitrile chain) or polymorphism. Use variable-temperature NMR to assess conformational flexibility .

- Cross-Verification : Combine HRMS (for molecular formula) with -NAPT (for quaternary carbon detection) to resolve ambiguities .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products